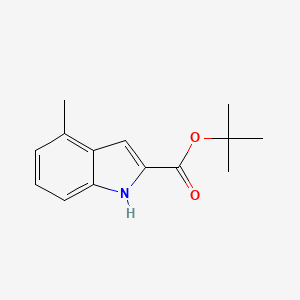

tert-Butyl 4-methyl-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

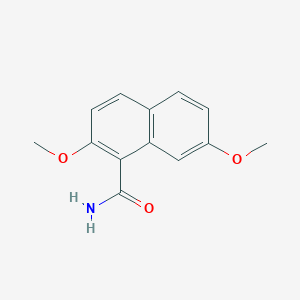

tert-Butyl-4-methyl-1H-indol-2-carboxylat ist eine synthetische organische Verbindung, die zur Indol-Familie gehört. Indole sind bedeutende heterocyclische Systeme, die in vielen Naturprodukten und Arzneimitteln vorkommen.

Vorbereitungsmethoden

Die Synthese von tert-Butyl-4-methyl-1H-indol-2-carboxylat umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren beginnt mit dem kommerziell erhältlichen 4-Brom-1H-indol. Die Vilsmeier-Formylierung von 4-Brom-1H-indol an der 3-Position ergibt eine Zwischenverbindung, die dann in ihr N-Boc-Derivat umgewandelt wird. Die Aldehydgruppe dieses Derivats wird mit Natriumborhydrid in Methanol zu einem Alkohol reduziert. Die alkoholische Hydroxygruppe wird durch Behandlung mit tert-Butyl(dimethyl)silylchlorid in Methylenchlorid in Gegenwart von Imidazol geschützt. Die Einführung einer Formylgruppe in die 4-Position erfolgt unter Verwendung von n-Butyllithium als Base und Dimethylformamid als Elektrophil in wasserfreiem Tetrahydrofuran bei -78 °C .

Analyse Chemischer Reaktionen

tert-Butyl-4-methyl-1H-indol-2-carboxylat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Methansulfonsäure, Natriumborhydrid und tert-Butyl(dimethyl)silylchlorid. Beispielsweise umfasst die Fischer-Indolsynthese die Reaktion von Cyclohexanon und Phenylhydrazinhydrochlorid unter Verwendung von Methansulfonsäure unter Rückfluss in Methanol, wodurch ein tricyclisches Indol entsteht . Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Azepinoindol und andere Indolderivate.

Wissenschaftliche Forschungsanwendungen

tert-Butyl-4-methyl-1H-indol-2-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung. Es dient als Vorläufer für biologisch aktive Naturstoffe wie Indiacen A und Indiacen B. Indolderivate, einschließlich dieser Verbindung, haben verschiedene biologische Aktivitäten gezeigt, wie z. B. Antikrebs-, entzündungshemmende, schmerzlindernde, Antipsychotika-, analgetische, zytotoxische und 5-Lipoxygenase-inhibitorische Aktivitäten . Diese Eigenschaften machen es in der medizinischen Chemie wertvoll für die Entwicklung neuer therapeutischer Wirkstoffe.

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-4-methyl-1H-indol-2-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass Indolderivate mit hoher Affinität an mehrere Rezeptoren binden, was zur Entwicklung neuer nützlicher Derivate beiträgt. Die Wirkungen der Verbindung werden durch ihre Wechselwirkung mit diesen Rezeptoren vermittelt, was zu verschiedenen biologischen Aktivitäten führt .

Wirkmechanismus

The mechanism of action of tert-Butyl 4-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives. The compound’s effects are mediated through its interaction with these receptors, leading to various biological activities .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl-4-methyl-1H-indol-2-carboxylat kann mit anderen ähnlichen Verbindungen wie tert-Butyl-6-cyano-2-(2-(4-ethyl-3-iodphenyl)propan-2-yl)-1H-indol-3-carboxylat und tert-Butyl-1-indolcarboxylat verglichen werden. Diese Verbindungen teilen sich eine ähnliche Indol-Kernstruktur, unterscheiden sich aber in ihren Substituenten und funktionellen Gruppen. Die einzigartige Kombination von Substituenten in tert-Butyl-4-methyl-1H-indol-2-carboxylat trägt zu seinen besonderen chemischen und biologischen Eigenschaften bei .

Eigenschaften

IUPAC Name |

tert-butyl 4-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-9-6-5-7-11-10(9)8-12(15-11)13(16)17-14(2,3)4/h5-8,15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZHXYZMPUENSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876198.png)

![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)

![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)